5-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 1,3-dihydro-1,3-benzodiazol-2-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Scientific Research Applications
5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It has been investigated for its enzyme inhibitory activities, particularly against urease and other enzymes.
Mechanism of Action
The mechanism of action of 5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. For example, its enzyme inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(2-Hydroxynaphthalen-1-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate
Uniqueness
5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is unique due to its specific structural features, which include the presence of both a naphthalene ring and a benzodiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13N3O2 |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H13N3O2/c22-17-8-5-11-3-1-2-4-13(11)14(17)10-19-12-6-7-15-16(9-12)21-18(23)20-15/h1-10,22H,(H2,20,21,23) |
InChI Key |
ACJGWMKUUGSVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)NC(=O)N4)O |
Origin of Product |
United States |
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